2-(4-bromobutyl)-1-methyl-1H-imidazole
CAS No.:
Cat. No.: VC17701640
Molecular Formula: C8H13BrN2
Molecular Weight: 217.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13BrN2 |
|---|---|
| Molecular Weight | 217.11 g/mol |
| IUPAC Name | 2-(4-bromobutyl)-1-methylimidazole |
| Standard InChI | InChI=1S/C8H13BrN2/c1-11-7-6-10-8(11)4-2-3-5-9/h6-7H,2-5H2,1H3 |
| Standard InChI Key | RNSFQTDSSDEPMG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN=C1CCCCBr |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an imidazole core substituted with a methyl group at the 1-position and a 4-bromobutyl chain at the 2-position (IUPAC name: 2-(4-bromobutyl)-1-methylimidazole). The imidazole ring adopts a planar conformation due to aromatic π-electron delocalization, while the bromobutyl side chain introduces steric bulk and electrophilic character. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃BrN₂ | |
| Molecular Weight | 217.11 g/mol | |
| SMILES | CN1C=CN=C1CCCCBr | |
| InChIKey | RNSFQTDSSDEPMG-UHFFFAOYSA-N |
The bromine atom at the terminal position of the butyl chain serves as a primary site for chemical modifications, enabling reactions such as Suzuki couplings or Grignard additions .
Synthesis and Scalability
Conventional Synthesis Route
The most widely reported method involves a nucleophilic substitution reaction between 1-methylimidazole and 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) in aprotic solvents like dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, with the imidazole’s C2 nitrogen acting as the nucleophile:
Optimized Conditions:
-
Molar Ratio: 1:1.2 (1-methylimidazole to 1,4-dibromobutane)
-
Temperature: 80–100°C
-
Yield: 65–75%
Advanced Scalable Methods
Recent work by Vetrichelvan et al. (2023) demonstrated a cost-effective, two-step synthesis for analogous bromoimidazoles, involving:
-
Regioselective Bromination: Treatment of 1,2-dimethylimidazole with N-bromosuccinimide (NBS) in DMF to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole .
-
Selective Debromination: Use of isopropyl magnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at –25°C to remove the C5 bromine atom .
This approach avoids regioisomer formation and achieves >90% yield on multi-kilogram scales, suggesting adaptability for 2-(4-bromobutyl)-1-methyl-1H-imidazole production .
Reactivity and Functionalization
Nucleophilic Substitutions
The bromine atom undergoes facile displacement with nucleophiles (e.g., amines, thiols) to generate diverse derivatives. For example:
Applications: Synthesis of protease inhibitors or kinase-targeting agents .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) enable C-C bond formation at the brominated position. A Suzuki reaction with phenylboronic acid would yield:
Optimized Conditions:
Applications in Drug Discovery
Pharmacophore Development
The imidazole ring’s ability to coordinate metal ions and participate in hydrogen bonding makes it a key scaffold in drug design. Examples include:
-
Cathepsin K Inhibitors: Bromoalkylimidazoles disrupt cysteine protease activity, offering potential for osteoporosis treatments .
-
Kinase Inhibitors: Derivatives inhibit CDK8/19 and casein kinases, relevant in oncology .
Bioconjugation and Prodrugs
The bromobutyl chain facilitates conjugation to antibodies or peptides via thioether linkages. For instance, attachment to monoclonal antibodies enhances tumor-targeted drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume